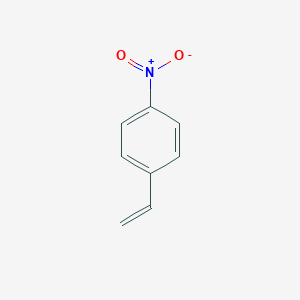

4-Nitrostyrene

Cat. No. B089597

Key on ui cas rn:

100-13-0

M. Wt: 149.15 g/mol

InChI Key: YFZHODLXYNDBSM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04569801

Procedure details

A 500 ml 3-neck round bottom flask was fitted with a thermometer and steam distillation apparatus. The flask was charged with 12.5 g (0.054 mol) of 4-nitrophenethyl bromide, 75 ml (0.565 mol) of triethanolamine and 50 ml of water. The reaction mixture was heated to reflux and the mixture was allowed to slowly steam distill. Approximately 100 mg of hydroquinone was added to the distillate collected in order to prevent polymerization. The distillate was extracted three times with diethyl ether and the combined organic phases were washed with water, 1N hydrochloric acid, water, and a saturated sodium chloride solution in sequence. The organic phase was dried over anhydrous sodium sulfate and evaporated to dryness under reduced pressure to provide 7.193 g of 4-nitrostyrene as an oil which solidified upon cooling. Additional quantities of this material were prepared by the general procedure above.

Name

Identifiers

|

REACTION_CXSMILES

|

[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([CH2:8][CH2:9]Br)=[CH:6][CH:5]=1)([O-:3])=[O:2].N(CCO)(CCO)CCO>O>[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([CH:8]=[CH2:9])=[CH:6][CH:5]=1)([O-:3])=[O:2]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

12.5 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(CCBr)C=C1

|

|

Name

|

|

|

Quantity

|

75 mL

|

|

Type

|

reactant

|

|

Smiles

|

N(CCO)(CCO)CCO

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 500 ml 3-neck round bottom flask was fitted with a thermometer and steam distillation apparatus

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distill

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Approximately 100 mg of hydroquinone was added to the distillate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collected in order

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

polymerization

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The distillate was extracted three times with diethyl ether

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined organic phases were washed with water, 1N hydrochloric acid, water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic phase was dried over anhydrous sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness under reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(C=C)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 7.193 g | |

| YIELD: CALCULATEDPERCENTYIELD | 89.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |